molecular formula C7H15NO B2512113 [(2R,5R)-5-Ethyloxolan-2-yl]methanamine CAS No. 2445749-94-8

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine

Cat. No.: B2512113
CAS No.: 2445749-94-8
M. Wt: 129.203
InChI Key: DMTBEYHJVMAIAR-RNFRBKRXSA-N
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Description

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.203 g/mol. It is also known by its IUPAC name, (2R,5R)-5-ethyltetrahydrofuran-2-yl)methanamine

Scientific Research Applications

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Methenamine, a compound structurally related to “[(2R,5R)-5-Ethyloxolan-2-yl]methanamine”, is hydrolyzed to formaldehyde and ammonia in acidic urine; formaldehyde has nonspecific bactericidal action .

Safety and Hazards

The safety information for “[(2R,5R)-5-Ethyloxolan-2-yl]methanamine” includes hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of [(2R,5R)-5-Ethyloxolan-2-yl]methanamine involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

[(2R,5R)-5-Ethyloxolan-2-yl]methanamine can be compared with other similar compounds, such as:

    [(2R,5R)-5-Methyloxolan-2-yl]methanamine: This compound has a similar structure but with a methyl group instead of an ethyl group.

    [(2R,5R)-5-Phenyloxolan-2-yl]methanamine:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

[(2R,5R)-5-ethyloxolan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-6-3-4-7(5-8)9-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBEYHJVMAIAR-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@@H](O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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